molecular formula C13H10ClNO2 B8011428 5-Chloro-6-(p-tolyl)nicotinic acid

5-Chloro-6-(p-tolyl)nicotinic acid

Cat. No.: B8011428
M. Wt: 247.67 g/mol
InChI Key: BTRHUFSSCLQHNC-UHFFFAOYSA-N
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Description

5-Chloro-6-(p-tolyl)nicotinic acid is an organic compound belonging to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 5th position and a p-tolyl group at the 6th position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(p-tolyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloronicotinic acid and p-tolylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 5-chloronicotinic acid with p-tolylboronic acid.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(p-tolyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Chloro-6-(p-tolyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(p-tolyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloronicotinic acid: Similar in structure but lacks the p-tolyl group.

    6-(p-Tolyl)nicotinic acid: Similar but lacks the chlorine atom at the 5th position.

    Nicotinic acid: The parent compound without any substitutions.

Uniqueness

5-Chloro-6-(p-tolyl)nicotinic acid is unique due to the presence of both the chlorine atom and the p-tolyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-6-(4-methylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-2-4-9(5-3-8)12-11(14)6-10(7-15-12)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRHUFSSCLQHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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